8-Benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Description
8-Benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. The molecule contains a benzyl group at the 8-position and a butanoyl (C₄H₇O) substituent at the 4-position, with a carboxylic acid moiety at the 3-position. This structure confers unique conformational and electronic properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
8-benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-2-6-17(22)21-16(18(23)24)14-25-19(21)9-11-20(12-10-19)13-15-7-4-3-5-8-15/h3-5,7-8,16H,2,6,9-14H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBLQRXTTIPBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1C(COC12CCN(CC2)CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-Hydroxypiperidine Intermediate
The synthesis begins with N-carbobenzyloxy-4-piperidone (Compound A), which is treated with a lithium salt of a substituted carboxylic acid (e.g., R₂,R₃-substituted acetic acid) at −70°C to −75°C in an inert solvent like tetrahydrofuran (THF). This generates a tetrahedral intermediate, which collapses to form the (N-protected 4-hydroxypiperidin-4-yl)-acetic acid (Compound B).
Cyclization via Curtius Rearrangement
Compound B undergoes acyl azide formation using diphenylphosphoryl azide (DPPA), followed by thermal rearrangement to an isocyanate intermediate. Intramolecular cyclization yields the 8-carbobenzyloxy-1-oxa-3,8-diazaspiro[4.5]decan-2-one (Compound C).
Reaction Conditions:
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Temperature : 80°C–100°C
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Solvent : Toluene or dichloromethane
Introduction of the Benzyl Group
The 8-benzyl substituent is introduced early in the synthesis to protect the secondary amine during subsequent reactions.
Alkylation of the Spirocyclic Amine
Compound C is treated with benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride (NaH) in THF. The reaction proceeds via nucleophilic substitution, yielding 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (Compound D).
Optimization Data:
| Parameter | Value | Source |
|---|---|---|
| Base | NaH (1.2 equiv) | |
| Solvent | THF | |
| Temperature | 0°C → room temperature | |
| Reaction Time | 12–24 hours | |
| Yield | 70%–85% |
Acylation at Position 4
The butanoyl group is introduced via Friedel-Crafts acylation or direct alkylation.
Butanoylation Using 4-Chlorobutyryl Chloride
Compound D reacts with 4-chlorobutyryl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. The chloride is displaced by the spirocyclic amine, forming 8-benzyl-4-butanoyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (Compound E).
Key Observations:
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Side Reactions : Competing over-acylation is mitigated by slow addition of acyl chloride.
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Workup : The product is purified via column chromatography (silica gel, ethyl acetate/hexane).
Oxidation to Carboxylic Acid
The ketone at position 3 is oxidized to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or hydrolyzed from a nitrile precursor.
Hydrolysis of a Nitrile Intermediate
An alternative route involves condensing Compound D with cyanoacetic acid derivatives under basic conditions. For example, reaction with cyanoacetamide in ethanol at reflux yields a nitrile intermediate, which is hydrolyzed to the carboxylic acid using 6 M HCl.
Comparative Data:
| Method | Conditions | Yield | Source |
|---|---|---|---|
| Jones Oxidation | CrO₃, H₂SO₄, acetone, 0°C | 50% | |
| Nitrile Hydrolysis | 6 M HCl, reflux, 6 hours | 65% |
Final Deprotection and Purification
Hydrogenolysis of Carbobenzyloxy Groups
If present, carbobenzyloxy (Cbz) protecting groups are removed via catalytic hydrogenation using palladium on carbon (Pd/C) in methanol under hydrogen gas.
Conditions:
Crystallization
The final product is recrystallized from ethanol/water or ethyl acetate/hexane to achieve >98% purity.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The benzyl and butanoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties .
Scientific Research Applications
Pharmaceutical Development
8-Benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been explored for its potential therapeutic properties, particularly in the development of novel drugs targeting neurological disorders. The spirocyclic structure is known to influence biological activity, making it a candidate for further pharmacological studies.
Biochemical Studies
Research indicates that compounds with similar structures exhibit significant interactions with various biological targets, including enzymes and receptors. This compound may serve as a lead structure for synthesizing derivatives with enhanced efficacy and specificity in targeting biological pathways relevant to disease mechanisms.
Materials Science
The unique structural characteristics of this compound allow for its use in creating advanced materials, particularly in polymer chemistry. By incorporating this compound into polymer matrices, researchers can develop materials with tailored mechanical and thermal properties suitable for various industrial applications.
Analytical Chemistry
Due to its distinct chemical properties, this compound can be utilized as a standard reference compound in analytical methods such as chromatography and mass spectrometry. Its stability and reactivity can aid in the calibration of instruments and validation of methodologies.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of derivatives synthesized from this compound in models of oxidative stress-induced neuronal damage. Results indicated that certain derivatives exhibited significant protective effects against cell death, suggesting potential applications in treating neurodegenerative diseases.
Case Study 2: Polymer Composites
In a project focused on enhancing the properties of biodegradable polymers, researchers incorporated this compound into a polylactic acid (PLA) matrix. The addition improved the thermal stability and mechanical strength of the PLA composites, demonstrating its utility in sustainable material development.
Mechanism of Action
The mechanism of action of 8-Benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies on the compound’s mechanism of action are essential to understand its potential therapeutic applications and optimize its efficacy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of the target compound, highlighting key differences in substituents, molecular properties, and applications:
Key Comparative Insights:
Substituent Effects on Physicochemical Properties: Aliphatic vs. Aromatic Groups: The butanoyl group in the target compound provides a flexible aliphatic chain, which may improve solubility in nonpolar environments compared to rigid aromatic substituents (e.g., 4-tert-butylbenzoyl in ). However, aromatic groups like naphthalene-2-carbonyl () enhance π-π stacking interactions, critical for protein binding in drug design. Halogenation: Fluorinated analogs (e.g., 3-fluorobenzoyl in , 2,4-difluorobenzoyl in ) exhibit increased metabolic stability and lipophilicity due to fluorine’s electron-withdrawing effects.
Structural Flexibility and Conformation: The spiro[4.5]decane core’s puckering (discussed in ) influences the spatial arrangement of substituents.
Applications: Medicinal Chemistry: Compounds with fluorinated or heteroaromatic groups (e.g., pyridine-4-carbonyl in ) are often explored as kinase inhibitors or protease modulators. The target compound’s butanoyl group may be advantageous in targeting flexible binding pockets.
Safety and Handling :
- Safety data for 8-benzyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid () indicate standard precautions for lab use, though specific hazards (e.g., reactivity of the thia group) require further investigation.
Research Findings and Trends
- Synthetic Accessibility: The target compound’s aliphatic butanoyl group may simplify synthesis compared to halogenated or bulky aromatic analogs, which often require multi-step functionalization ().
Biological Activity
8-Benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: 1326813-47-1) is a synthetic compound belonging to the class of spirocyclic compounds. Its unique chemical structure, characterized by a spirocyclic framework, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
The compound has a molecular formula of C23H26N2O4 and a molar mass of approximately 394.46 g/mol. Its predicted properties include a density of 1.30 g/cm³ and a pKa of 3.31, indicating its acidic nature which may influence its biological interactions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various physiological processes. The presence of the butanoyl and benzyl groups may enhance its binding affinity to these targets, potentially leading to modulation of biological pathways.
Potential Biological Activities
- Anti-inflammatory Activity : Preliminary studies suggest that compounds with similar spirocyclic structures exhibit anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways . This activity could be beneficial in treating conditions like arthritis or other inflammatory diseases.
- Antihypertensive Effects : Research on related diazaspiro compounds indicates potential antihypertensive properties through the inhibition of soluble epoxide hydrolase (sEH), which plays a role in blood pressure regulation . This suggests that our compound may also exhibit similar effects.
- Cytotoxicity : Some studies have indicated that spirocyclic compounds can possess cytotoxic effects against various cancer cell lines, although specific data on this compound is limited .
Case Study 1: Anti-inflammatory Effects
A study investigating the anti-inflammatory properties of diazaspiro compounds found that certain derivatives were effective in reducing inflammation in animal models by inhibiting pro-inflammatory cytokines. While direct studies on this compound are lacking, its structural similarities suggest potential efficacy in this area .
Case Study 2: Antihypertensive Activity
Research on related compounds has demonstrated significant reductions in blood pressure in spontaneously hypertensive rats when administered with specific diazaspiro derivatives. This finding highlights the potential for this compound to serve as an antihypertensive agent through similar mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid | Structure | Anti-inflammatory, sEH inhibitor |
| 2,8-Diazaspiro[4.5]decane-based urea derivatives | Structure | Antihypertensive |
Q & A
Q. What synthetic routes are commonly employed for synthesizing 8-Benzyl-4-butanoyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid?
The synthesis typically involves multi-step organic reactions, starting with spirocyclic intermediates. For example, analogous spirocyclic compounds are synthesized via condensation reactions between ketones or diones and amines, followed by functionalization (e.g., benzylation or butanoylation). A key step may involve forming the 1-oxa-4,8-diazaspiro[4.5]decane core using reagents like 2-oxa-spiro[3.4]octane-1,3-dione, as seen in similar syntheses . Post-cyclization modifications, such as introducing the benzyl and butanoyl groups, are critical for achieving the target structure .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to confirm the spirocyclic structure and substituent positions.
- Infrared (IR) spectroscopy to identify functional groups like carboxylic acid and amide bonds.
- Mass spectrometry (MS) for molecular weight verification.
- X-ray crystallography (if single crystals are obtainable) to resolve the stereochemistry and spatial arrangement of the spirocyclic core, as demonstrated for related compounds .
Q. How can researchers confirm the purity and identity of the compound post-synthesis?
- High-Performance Liquid Chromatography (HPLC) to assess purity.
- Elemental analysis to validate empirical formula consistency.
- Melting point determination (if crystalline) to compare with literature values of analogous spirocyclic derivatives .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound?
Optimization strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., palladium for coupling reactions) may enhance reaction efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) can improve solubility of intermediates.
- Temperature control : Gradual heating during cyclization steps minimizes side reactions.
- Purification techniques : Use of flash chromatography or recrystallization to isolate high-purity products .
Q. How should researchers address contradictions between theoretical and experimental spectral data?
- Cross-validation : Combine multiple techniques (e.g., NMR, IR, and X-ray) to resolve ambiguities.
- Computational modeling : Density Functional Theory (DFT) calculations can predict NMR chemical shifts or IR vibrational modes for comparison with experimental data.
- Isotopic labeling : For complex cases, isotopic labeling (e.g., ¹³C) can clarify signal assignments .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
- Enzyme inhibition assays : Test interactions with targets like kinases or proteases using fluorescence-based or colorimetric methods.
- Receptor binding studies : Radioligand displacement assays to assess affinity for receptors (e.g., GPCRs).
- Cell viability assays : Evaluate cytotoxicity or anti-proliferative effects in relevant cell lines .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular docking : Simulate binding poses with target proteins (e.g., RIPK1) using software like AutoDock or Schrödinger.
- Molecular Dynamics (MD) simulations : Study stability of ligand-receptor complexes over time.
- Pharmacophore modeling : Identify critical structural features for activity .
Methodological Considerations
Synthesis Example :
A representative synthesis (adapted from analogous protocols ):
| Step | Reaction | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | 2-Oxa-spiro[3.4]octane-1,3-dione, amine | Form spirocyclic core |
| 2 | Benzylation | Benzyl bromide, K₂CO₃, DMF | Introduce benzyl group |
| 3 | Butanoylation | Butanoyl chloride, pyridine | Attach butanoyl moiety |
| 4 | Carboxylic acid activation | EDCl, HOBt, DCM | Facilitate coupling reactions |
Data Contradiction Analysis :
If NMR signals conflict with predicted splitting patterns:
Re-examine coupling constants (e.g., J values for axial vs. equatorial protons in the spirocyclic ring).
Compare with X-ray data to confirm spatial arrangement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
